2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one
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Overview
Description
2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common route includes the formation of the thienopyrimidine core followed by the introduction of the phenylethanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienopyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- **2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile
- **2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one stands out due to its unique combination of the thienopyrimidine core with a phenylethanone moiety.
Properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-12-14(16-9-17-15(12)20-10)19-8-13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWERMEPBXAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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